molecular formula C9H12O B152792 Propoxybenzene CAS No. 622-85-5

Propoxybenzene

Cat. No.: B152792
CAS No.: 622-85-5
M. Wt: 136.19 g/mol
InChI Key: DSNYFFJTZPIKFZ-UHFFFAOYSA-N
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Description

Propoxybenzene, also known as phenyl propyl ether, is an organic compound with the molecular formula C₉H₁₂O. It is a colorless to slightly yellow liquid with a pleasant odor. The compound is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propoxybenzene can be synthesized through the reaction of phenol with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of this compound and potassium bromide as a byproduct .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is monitored and controlled to maintain the desired temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Propoxybenzene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form phenol and propionaldehyde.

    Reduction: The compound can be reduced to form propylbenzene.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the propoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Phenol and propionaldehyde.

    Reduction: Propylbenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Propoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of propoxybenzene involves its interaction with various molecular targets. In biological systems, this compound can interact with enzymes and receptors, leading to changes in cellular functions. The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

    Phenyl ethyl ether: Similar structure but with an ethyl group instead of a propyl group.

    Phenyl methyl ether (anisole): Contains a methyl group instead of a propyl group.

    Phenyl butyl ether: Contains a butyl group instead of a propyl group.

Uniqueness

Propoxybenzene is unique due to its specific propyl group, which imparts distinct physical and chemical properties compared to its analogs. This uniqueness makes it valuable in certain applications where other ethers may not be suitable .

Properties

IUPAC Name

propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNYFFJTZPIKFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060760
Record name Benzene, propoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622-85-5
Record name Propoxybenzene
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Record name Propoxybenzene
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Record name Benzene, propoxy-
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Record name Benzene, propoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl propyl ether
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Record name Propoxybenzene
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Synthesis routes and methods

Procedure details

1.840 g (0.008 mole) of 4- (2-nitroxy)ethoxymethyl!phenol, dissolved in a mixture of 10.6 ml of ethanol and 10 ml (0.010 mole) of 1N NaOH, were added slowly to a solution of 15.970 g (13.5 ml, 0.172 mole) of epichlorohydrin in 7 ml of methanol. The mixture was stirred for 16 hours at room temperature. 50 ml of water were added and the mixture was concentrated at reduced pressure at 40° C. The residue was extracted with a mixture of 100 ml of ethyl acetate and 100 ml of water. It was decanted and the aqueous phase was extracted a further two times with 25 ml of ethyl acetate. The organic extracts were pooled and washed with 75 ml of 1N HCl and 75 ml of water. It was dried over anhydrous sodium sulphate, was filtered and was concentrated at reduced pressure. 2.030 g (0.007 mole) of 2,3-epoxy-1- 4-(2-nitroxy)ethoxymethyl!phenoxy propane were obtained in the form of a yellowish oil which was mixed with 4.476 g (6.45 ml, 0.075 mole) of isopropylamine in 25 ml of anhydrous methanol and was heated under reflux for two hours. It was concentrated at reduced pressure at 40° C. 100 ml of water were added and it was extracted three times with 50 ml of ethyl acetate. The organic extracts were pooled and extracted three times with 100 ml of 1N HCl. The acid extracts were pooled and were alkalized to pH=12 by addition of 1N NaOH. It was extracted four times with 50 ml of ethyl acetate. The extracts were pooled and washed with 60 ml of water. It was dried over anhydrous sodium sulphate, was filtered and the solvent was removed at reduced pressure until a constant weight was obtained. 1.714 g (61%) of the product were obtained in the form of an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
solvent
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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